molecular formula C29H31Cl2F3N4O3 B609181 ML 786 dihydrochloride CAS No. 1237536-18-3

ML 786 dihydrochloride

Cat. No. B609181
M. Wt: 611.49
InChI Key: DNMWHXHMDZCGEX-GHVWMZMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML 786 dihydrochloride is a potent Raf kinase inhibitor . It is also known as BGB659 . The chemical name is 3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthryridin-4-yl)oxy]-2-naphthalenyl]-5-benzamide dihydrochloride . It has been used in research for its potential role in inhibiting tumor growth in melanoma cell xenografts expressing the B-Raf V600E mutation .


Molecular Structure Analysis

The molecular weight of ML 786 dihydrochloride is 611.48 . Its molecular formula is C29H29F3N4O3.2HCl .


Chemical Reactions Analysis

ML 786 dihydrochloride is a potent Raf kinase inhibitor with IC50 values of 2.1, 2.5, and 4.2 nM for B-Raf V600E, C-Raf, and wild-type B-Raf respectively . It also inhibits Abl-1, DDR2, EPHA2, and RET tyrosine kinase activity .


Physical And Chemical Properties Analysis

ML 786 dihydrochloride is a white solid . It is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored at -20°C .

Scientific Research Applications

Selective Sensing and Monitoring of Environmental Agents

ML 786 dihydrochloride's applications in scientific research are diverse. One significant application is in environmental sensing. Barare et al. (2016) demonstrated the use of IR 786 perchlorate, a compound structurally related to ML 786 dihydrochloride, as a selective optical sensor for cyanide anions in both organic solutions and solid surfaces. This research highlights its potential in environmental monitoring, particularly for detecting and measuring cyanide levels (Barare et al., 2016).

Photothermal Cancer Therapy and Imaging

Another significant application of ML 786 dihydrochloride is in the field of medical imaging and therapy. Lim et al. (2022) developed a tumor-targeted near-infrared fluorophore based on IR-786, a compound related to ML 786 dihydrochloride, improving its tumor targetability and water solubility. This advancement enables enhanced photothermal cancer therapy, a treatment that uses heat generated by light to kill cancer cells, and more effective tumor imaging (Lim et al., 2022).

Anticancer Research

In anticancer research, compounds structurally related to ML 786 dihydrochloride have been investigated for their therapeutic potential. For instance, Roomi et al. (2006) studied the antimetastatic effects of a specific nutrient mixture on the human renal adenocarcinoma cell line 786-0, highlighting the potential role of compounds like ML 786 dihydrochloride in cancer treatment (Roomi et al., 2006).

Chemical Reactivity and Stability Studies

Research by Hansen et al. (1985) and Myers et al. (2005) on compounds similar to ML 786 dihydrochloride, such as Triethylenetetramine dihydrochloride and coumarin, respectively, involves understanding their chemical reactivity and stability. These studies are crucial in assessing the potential uses and limitations of ML 786 dihydrochloride in various applications, including medical and environmental fields (Hansen et al., 1985); (Myers et al., 2005).

Safety And Hazards

For safety, ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be used . If inhaled, it may cause respiratory tract irritation .

properties

IUPAC Name

3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F3N4O3.2ClH/c1-28(2,33)19-11-18(12-20(15-19)29(30,31)32)27(38)35-21-5-3-16-4-6-22(14-17(16)13-21)39-24-9-10-34-26-23(24)7-8-25(37)36-26;;/h4,6,9-12,14-15,21H,3,5,7-8,13,33H2,1-2H3,(H,35,38)(H,34,36,37);2*1H/t21-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMWHXHMDZCGEX-GHVWMZMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)C(=O)NC2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4)C(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC(=CC(=C1)C(=O)N[C@@H]2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4)C(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31Cl2F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ML 786 dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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